molecular formula C10H15F3N2O B2970106 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856018-68-2

5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2970106
CAS No.: 1856018-68-2
M. Wt: 236.238
InChI Key: HXFRWODMFQLJBB-UHFFFAOYSA-N
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Description

5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a propoxymethyl group and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Propoxymethyl Group: The propoxymethyl group can be introduced via an alkylation reaction using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using 3,3,3-trifluoropropyl bromide or 3,3,3-trifluoropropyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as hydrophobic coatings or advanced polymers.

Mechanism of Action

The mechanism of action of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the propoxymethyl group can modulate its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3,3-Trifluoropropyl)-1H-pyrazole: Lacks the propoxymethyl group, resulting in different chemical and biological properties.

    5-(Propoxymethyl)-1H-pyrazole: Lacks the trifluoropropyl group, affecting its hydrophobicity and reactivity.

Uniqueness

5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the presence of both the propoxymethyl and trifluoropropyl groups, which confer distinct chemical properties such as increased hydrophobicity, enhanced binding affinity, and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-14-15(9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFRWODMFQLJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=NN1CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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